4-Chloroquinoline-3,8-dicarbonitrile

Description

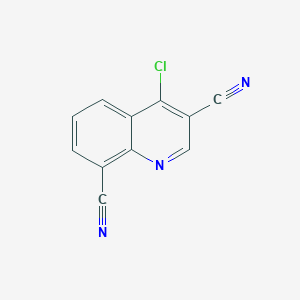

4-Chloroquinoline-3,8-dicarbonitrile is a heterocyclic compound featuring a quinoline core substituted with a chlorine atom at position 4 and two cyano (-CN) groups at positions 3 and 8. The quinoline scaffold is renowned for its pharmacological versatility, with substituents like chloro and cyano groups influencing electronic properties, solubility, and bioactivity .

Properties

Molecular Formula |

C11H4ClN3 |

|---|---|

Molecular Weight |

213.62 g/mol |

IUPAC Name |

4-chloroquinoline-3,8-dicarbonitrile |

InChI |

InChI=1S/C11H4ClN3/c12-10-8(5-14)6-15-11-7(4-13)2-1-3-9(10)11/h1-3,6H |

InChI Key |

JEXYENROPKJWJZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C2C(=C1)C(=C(C=N2)C#N)Cl)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloroquinoline-3,8-dicarbonitrile typically involves the reaction of 4-chloroaniline with malononitrile in the presence of a suitable catalyst. The reaction proceeds through a series of steps, including cyclization and chlorination, to yield the desired product. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Chloroquinoline-3,8-dicarbonitrile undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

Reduction: Reduction reactions can convert the nitrile groups to amines or other reduced forms.

Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various quinoline derivatives with different functional groups, which can be further utilized in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.

Scientific Research Applications

4-Chloroquinoline-3,8-dicarbonitrile has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Chloroquinoline-3,8-dicarbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of microorganisms by interfering with their metabolic processes or DNA replication.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues include:

4-Chloroquinoline-8-carbonitrile (CAS 122868-36-4)

- Structure: Quinoline with 4-Cl and 8-CN.

- This difference may lower melting points compared to the dicarbonitrile derivative .

4-Chloro-8-methylquinoline-3-carbonitrile (CAS 936497-97-1)

- Structure: Quinoline with 4-Cl, 3-CN, and 8-CH₃.

- Comparison : The methyl group at position 8 introduces steric hindrance and hydrophobic character, contrasting with the electron-withdrawing CN group in the target compound. This substitution could reduce reactivity in nucleophilic aromatic substitutions .

Dihydroquinoline-3,3-dicarbonitriles (e.g., 8b, 8c)

- Structure: Partially saturated quinoline with dual 3-CN groups.

- Comparison: Saturation of the quinoline ring alters conjugation and redox properties. These derivatives exhibit distinct NMR profiles (e.g., δ 2.38–8.30 ppm in DMSO-d₆) compared to aromatic quinolines, reflecting reduced aromaticity .

Thiazolo[3,2-a]pyridine-6,8-dicarbonitriles (e.g., 4a–e)

- Structure : Thiazole-fused pyridine with 6,8-CN groups.

- Comparison: The thiazolo-pyridine core differs electronically from quinoline, affecting π-π stacking interactions. These compounds show moderate anti-diabetic activity (e.g., α-amylase inhibition with docking scores up to -7.43 kcal/mol) .

Physicochemical Properties

- Melting Points: Triazolopyridine derivatives: 210–273°C . Thiazolo-pyridines: Not reported, but likely lower due to reduced symmetry. Quinoline monocarbonitriles (e.g., 4-Chloro-8-methylquinoline-3-carbonitrile): Likely <250°C, influenced by methyl substitution . Target Compound: The dual CN groups in 4-Chloroquinoline-3,8-dicarbonitrile may elevate melting points (>250°C) due to enhanced intermolecular dipole interactions.

- Spectral Data: IR: Expected CN stretches ~2200 cm⁻¹ and C-Cl ~750 cm⁻¹, consistent with analogues . ¹H NMR: Aromatic protons in quinoline cores typically appear at δ 7.0–8.5 ppm, with deshielding near electron-withdrawing groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.